molecular formula C13H7N5O2 B5837231 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B5837231
M. Wt: 265.23 g/mol
InChI Key: ABJVPARPMLPWLO-UHFFFAOYSA-N
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Description

7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a 3-nitrophenyl group at the 7-position and a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions. This reaction proceeds in boiling dimethylformamide (DMF) to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as halides and bases can be used for substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.

Major Products

    Substitution: Products vary depending on the substituent introduced.

    Reduction: The major product is the corresponding amino derivative.

    Cyclization: The products are typically more complex heterocyclic compounds.

Scientific Research Applications

7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 3-position of the phenyl ring and the cyano group at the 3-position of the pyrazolo[1,5-a]pyrimidine core contribute to its reactivity and potential as a bioactive molecule .

Properties

IUPAC Name

7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O2/c14-7-10-8-16-17-12(4-5-15-13(10)17)9-2-1-3-11(6-9)18(19)20/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVPARPMLPWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 24.4 g of 3-dimethylamino-3'-nitroacrylophenone, 13.0 g of 3-aminopyrazole-4-carbonitrile and 120 ml of glacial acetic acid was heated at reflux for 7 hours, then was stirred at room temperature for 16 hours. The precipitate was collected, triturated with saturated aqueous sodium bicarbonate, filtered and washed with water. The solid was then triturated with acetonitrile, filtered and dried and gave the desired product, mp 244°-246° C.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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